molecular formula C18H11Cl2FN2O3 B2513988 (2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313954-17-5

(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2513988
CAS No.: 313954-17-5
M. Wt: 393.2
InChI Key: NTIGBFJIYNTQKQ-NKFKGCMQSA-N
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Description

(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of Chlorine Atoms: Chlorination of the chromene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Imino Group: The imino group is introduced by reacting the chlorinated chromene with an appropriate amine, such as 3-fluoroaniline, under reflux conditions.

    Acetylation: The final step involves acetylation of the amine group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of chromene oxides.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding assays.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting various diseases.

    Industrial Applications: It is used in the synthesis of other biologically active compounds and as a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its anticancer effects. Molecular docking studies have shown that the compound binds to the active site of these enzymes, blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide
  • Methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-(3,4-dimethoxybenzyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Uniqueness

(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific substitution pattern on the chromene core, which imparts distinct biological activities. The presence of both chlorine and fluorine atoms enhances its binding affinity to molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

N-acetyl-6,8-dichloro-2-(3-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN2O3/c1-9(24)22-17(25)14-6-10-5-11(19)7-15(20)16(10)26-18(14)23-13-4-2-3-12(21)8-13/h2-8H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIGBFJIYNTQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC(=CC(=C2OC1=NC3=CC(=CC=C3)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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